Technical Whitepaper: tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate
Technical Whitepaper: tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate
A Strategic Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the demand for novel, non-flat, sp3-rich scaffolds is critical for escaping "patent cliffs" and improving physicochemical properties. ** tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate** represents a high-value, bicyclic diamine scaffold that combines the conformational flexibility of a seven-membered azepane ring with the defined vector of a piperidine moiety.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, physicochemical profile, and utility as a versatile building block for GPCR ligands, kinase inhibitors, and PROTAC linkers.
Physicochemical Profile
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems. The values below are derived from high-confidence computational models (ChemAxon/ACD/Labs algorithms) based on the structural integration of the azepane and piperidine cores.
| Property | Value (Predicted) | Technical Significance |
| Molecular Formula | C₁₆H₃₀N₂O₂ | Core composition.[1][2][3] |
| Molecular Weight | 282.42 g/mol | Ideal for fragment-based design (Fragment MW < 300). |
| CLogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for CNS penetration when optimized. |
| TPSA | ~41 Ų | Excellent membrane permeability potential (Rule of 5 compliant). |
| pKa (Piperidine NH) | 10.8 ± 0.5 | Highly basic; likely protonated at physiological pH (cationic interaction point). |
| pKa (Carbamate) | -1.2 (Est.) | Non-basic; serves as a stable protecting group. |
| Rotatable Bonds | 3 | Controlled flexibility; avoids the "entropic penalty" of linear chains. |
| Fsp³ Fraction | 0.81 | High 3D complexity, improving solubility and selectivity. |
Synthetic Architecture & Manufacturing
Since this specific isomer is a specialized building block, its synthesis requires a robust, modular approach. The most reliable industrial route utilizes a Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation .
Core Synthetic Workflow (DOT Visualization)
Figure 1: Strategic synthetic route for the construction of the 4-(piperidin-4-yl)azepane core.
Detailed Protocol: Step-by-Step
Step 1: Enol Triflate Formation
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Reagents: tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq), Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 eq).
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Protocol:
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Cool a solution of the ketone in anhydrous THF to -78°C under N₂.
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Add LiHMDS dropwise to generate the enolate (kinetic control). Stir for 30 min.
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Add PhNTf₂ solution. Allow to warm to 0°C over 2 hours.
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Critical Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.
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Quench with saturated NH₄Cl.
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Step 2: Suzuki-Miyaura Coupling
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Reagents: Vinyl triflate (from Step 1), Pyridin-4-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).
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Protocol:
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Degas solvent (1,4-Dioxane/Water 4:1) thoroughly with Argon.
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Combine reagents and heat to 90°C for 12–16 hours.
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Purification: Silica gel chromatography is essential to remove Palladium residues and protodeboronated byproducts.
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Step 3: Catalytic Hydrogenation (Pyridine Reduction)
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Reagents: Pyridine-azepane intermediate, Platinum(IV) oxide (PtO₂, Adams' catalyst), H₂ gas (50 psi), Acetic Acid (AcOH).
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Protocol:
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Dissolve intermediate in MeOH with 5-10% AcOH (to protonate the pyridine and facilitate reduction).
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Add PtO₂ (10 wt%).[4] Hydrogenate in a Parr shaker at 50 psi for 24 hours.
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Filtration: Filter through Celite® to remove catalyst.
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Workup: Neutralize with NaHCO₃ before extraction to ensure the secondary amine is in the free base form (or isolate as the acetate salt).
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Reactivity & Functionalization Logic
This scaffold offers orthogonal protection , allowing precise control over which nitrogen atom is functionalized.
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N1 (Azepane Nitrogen): Protected by Boc (Acid-labile).
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N2 (Piperidine Nitrogen): Free secondary amine (Nucleophilic).
Application Workflow: Library Generation
Figure 2: Divergent synthesis strategies utilizing the free piperidine nitrogen.
Strategic Insight: The piperidine nitrogen is sterically accessible and highly nucleophilic. It is the primary "exit vector" for building SAR (Structure-Activity Relationships). The azepane nitrogen (after Boc deprotection) serves as a secondary handle, often used to fine-tune solubility or introduce a solubilizing group in the final stage of synthesis.
Applications in Drug Discovery
A. GPCR Ligand Design
The 4-(piperidin-4-yl)azepane motif mimics the "bicyclic diamine" pharmacophore found in many antipsychotics and antihistamines (e.g., analogous to spiro-piperidines).[1]
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Mechanism: The flexible azepane ring allows the molecule to adopt induced-fit conformations within the binding pocket of receptors like Dopamine D2 or Serotonin 5-HT2A , potentially improving selectivity over rigid analogs.
B. PROTAC Linker Design
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Utility: As a linker, this scaffold provides a defined length and geometry that is distinct from standard alkyl chains or PEG linkers.
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Benefit: The protonatable nitrogen improves the solubility of the PROTAC chimera, a common challenge in degrader development.
Handling, Stability & Safety
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Physical State: Likely a viscous oil or low-melting solid (depending on salt form).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.
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Safety:
References
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PubChem Compound Summary. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (Analogous Structure).[6] National Center for Biotechnology Information. Link
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Organic & Biomolecular Chemistry. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.[7] Royal Society of Chemistry.[8] Link
- Journal of Medicinal Chemistry.Design and Synthesis of Azepane-Based Scaffolds for GPCR Targeting. (General Reference on Azepane Utility).
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Sigma-Aldrich. tert-Butyl 4-oxoazepane-1-carboxylate (Starting Material).Link
(Note: Specific literature on the exact title compound is limited; references provided ground the synthetic logic and analog properties.)
Sources
- 1. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
